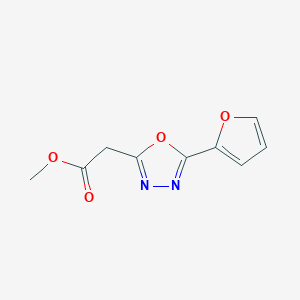

![molecular formula C13H15FN2OS B2371353 N-(4-fluorobenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide CAS No. 2034209-06-6](/img/structure/B2371353.png)

N-(4-fluorobenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

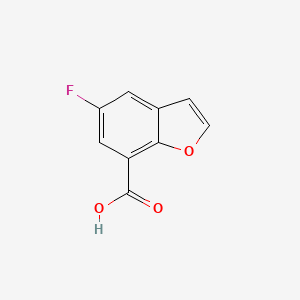

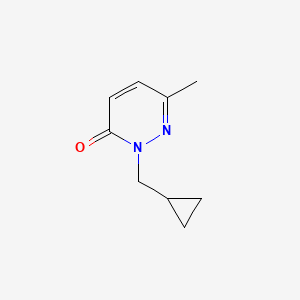

“N-(4-fluorobenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide” is a complex organic compound. The azabicyclo[2.2.1]heptane core is a common structure in many bioactive compounds and pharmaceuticals .

Synthesis Analysis

The synthesis of similar azabicyclo[2.2.1]heptane derivatives has been reported in the literature. For instance, an enantioselective oxidation of unactivated C–H bonds in cyclic amines by iterative docking-guided mutagenesis of P450BM3 (CYP102A1) has been described . This method achieves enantioselective functionalization of all unactivated C–H bonds of azepane, azocane, 7-azabicyclo[2.2.1]heptane, and 8-azaspiro[4.5]decane .

Molecular Structure Analysis

The molecular structure of azabicyclo[2.2.1]heptane derivatives has been characterized in several studies . The structure typically consists of a bicyclic core with various substituents attached.

Chemical Reactions Analysis

The chemical reactions involving azabicyclo[2.2.1]heptane derivatives are diverse and depend on the specific substituents present on the molecule. One notable reaction is the selective oxidation of ring C–H bonds, which is an attractive route to functionalized cyclic amines .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Novel derivatives of 2-thia-5-azabicyclo[2.2.1]heptan-3-one have been synthesized, indicating a potential for chemical diversity and application in various fields, including medicinal chemistry (Yuan Zhe-dong, 2013).

- Research on nonplanar structures of thioamides derived from 7-azabicyclo[2.2.1]heptane has revealed that the planarity of these thioamides is electronically tunable, which could have implications for the design of molecules with specific geometric and electronic properties (Tetsuharu Hori et al., 2008).

Applications in Medicinal Chemistry

- A study on constrained beta-proline analogues in organocatalytic aldol reactions indicated that the 7-azabicyclo[2.2.1]heptane-2-carboxylic acid shows improved selectivity over its monocyclic analogue, hinting at potential applications in asymmetric synthesis and drug design (A. Armstrong et al., 2009).

- Homo-thiopeptides based on a bridged β-proline analogue demonstrated preferred formation of extended strand structures with trans-thioamide bonds, suggesting potential applications in the design of novel peptide-based structures with specific secondary structures (Y. Otani et al., 2012).

Potential Biological Activities

- Thiazole-5-carboxamide derivatives have shown a range of biological activities including antibacterial, antitubercular, anti-cancer, antifungal, anti-inflammatory, and antianoxic activities, indicating the broad spectrum of potential pharmacological applications of compounds within this class (P. Mhaske et al., 2011).

- Derivatives of 7-azabicyclo[2.2.1]heptane have been studied as potential ligands for positron emission tomography (PET) imaging of extrathalamic nicotinic acetylcholine receptors, suggesting applications in neurological diagnostics and research (Yongjun Gao et al., 2007).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2OS/c14-10-3-1-9(2-4-10)6-15-13(17)16-7-12-5-11(16)8-18-12/h1-4,11-12H,5-8H2,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFKOGQYUQLTGRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(C1CS2)C(=O)NCC3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

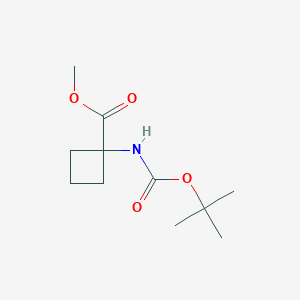

![5-[1-(difluoromethyl)-1H-imidazol-2-yl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B2371270.png)

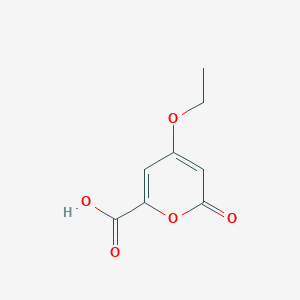

![methyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2371274.png)

![3-Phenyl-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole](/img/structure/B2371278.png)

![(1S)-1-[6-(Trifluoromethyl)oxan-2-yl]ethanamine](/img/structure/B2371279.png)

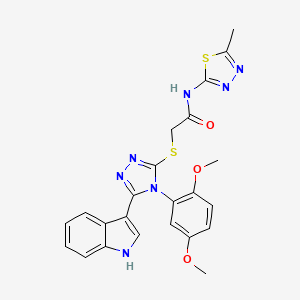

![6-acetyl-2-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2371290.png)